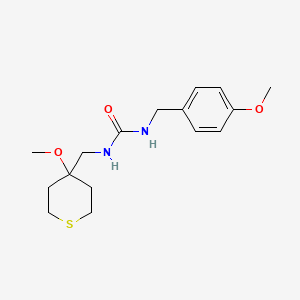

1-(4-methoxybenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-methoxybenzyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as MTU-101 and has been studied extensively for its ability to modulate the activity of certain receptors in the human body.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Deuterium-Labeled Compounds for LC–MS Analysis

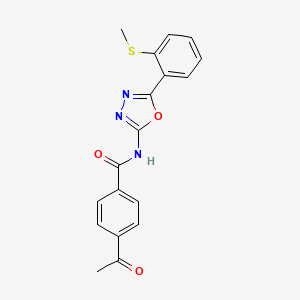

A study focused on the synthesis of a deuterium-labeled version of a related compound, AR-A014418, which exhibits potent activities against cancer cells, nociceptive pain, and neurodegenerative disorders. The deuterium-labeled compound was synthesized to serve as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis in pharmacokinetic studies. This highlights the compound's relevance in drug development and analytical chemistry for precise quantification and tracking in biological systems (Liang et al., 2020).

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Another study characterized a derivative of AR-A014418, focusing on its structure and potential as a GSK-3β inhibitor. The study provides insights into the compound's molecular conformation and interactions, which are crucial for its inhibitory activity and potential therapeutic applications in neurodegenerative diseases (Lough et al., 2010).

Radiolabeled Compounds for PET Studies

The synthesis and ex vivo evaluation of carbon-11 labeled AR-A014418 for positron emission tomography (PET) studies were conducted to explore its potential in neuroimaging, particularly for studying GSK-3β in the brain. However, the compound showed poor brain penetration, limiting its use in cerebral PET studies (Vasdev et al., 2005).

Potential Therapeutic Applications

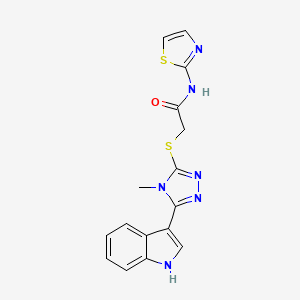

Antiproliferative Activities

Research on novel heterocyclic compounds derived from related structures demonstrated significant antiproliferative effects on cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology. The study investigated their mechanisms of action, such as lipase and α-glucosidase inhibition, which could contribute to their anticancer effects (Bekircan et al., 2015).

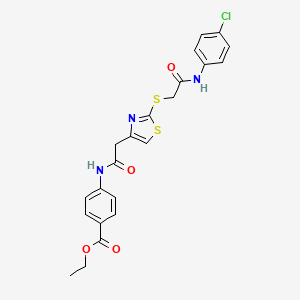

Enzymatic Acylation in Green Chemistry

A study explored the enzymatic acylation of pharmacologically interesting nucleosides using CALB lipase in 2-methyltetrahydrofuran, a greener substitute for THF. This research demonstrates the compound's relevance in green chemistry applications, particularly in biocatalysis and environmentally friendly synthesis processes (Simeó et al., 2009).

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(4-methoxythian-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-20-14-5-3-13(4-6-14)11-17-15(19)18-12-16(21-2)7-9-22-10-8-16/h3-6H,7-12H2,1-2H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYJUMWWUNHMDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2(CCSCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2799135.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2799139.png)

![Ethyl 2-(3-amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2799144.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799148.png)

![4-[4-(Tert-butyl)phenyl]-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2799152.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2799155.png)